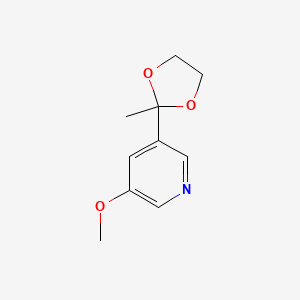
3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
Overview
Description
3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine is a chemical compound with the empirical formula C10H13NO3 . Its molecular weight is 195.22 . It is a heterocyclic compound .
Molecular Structure Analysis
The SMILES string of this compound is COc1cncc(c1)C2©OCCO2 . This provides a textual representation of the compound’s structure. For a detailed 3D molecular structure, specialized chemical modeling software or databases should be consulted.Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Scaffold for Synthesis of Isoxazoles
The compound serves as a convenient scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, expanding the range of pyridine-based compounds with potential applications in various fields, including pharmaceuticals and materials science (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Studies
It has been used in molecular structure studies involving X-ray diffraction, FT-IR spectroscopy, and theoretical calculations (HF and DFT), which are crucial for understanding the properties and reactivity of such compounds (Gumus et al., 2018).
Potential Anti-Inflammatory Applications
This compound, based on its structural relation to molecules with reported anti-inflammatory activity, has been synthesized as part of research targeting novel molecules for potential anti-inflammatory agents (Moloney, 2001).
Catalyst Systems in Ethylene Dimerization
Its derivatives have been used in the synthesis of (imino)pyridine palladium(II) complexes, which showed high catalytic activities in ethylene dimerization. This application is significant in the field of industrial catalysis and polymer production (Nyamato, Ojwach, & Akerman, 2015).
Application in Antineoplastic Activity
Derivatives of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine have been synthesized and evaluated for their antineoplastic activity and inhibition of CDP reductase activity. This highlights its potential in cancer research and therapy (Liu et al., 1996).
Polymerisation Studies
In polymer science, this compound has been involved in studies of tertiary base initiated polymerisation, contributing to understanding polymer chemistry and aiding in the development of new polymeric materials (Smith & Tighe, 1981).
Properties
IUPAC Name |
3-methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(13-3-4-14-10)8-5-9(12-2)7-11-6-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTGCKBXEWCPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670133 | |
| Record name | 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072933-64-2 | |
| Record name | 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390444.png)









